molecular formula C13H15ClN2O2 B2778998 Tert-butyl 6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylate CAS No. 2248328-58-5

Tert-butyl 6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylate

Cat. No. B2778998
CAS RN: 2248328-58-5
M. Wt: 266.73
InChI Key: JETLQKAIMJZKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyridine derivative and is often referred to as TBAP. TBAP has been shown to have a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes.

Mechanism of Action

The mechanism of action of TBAP is complex and not fully understood. However, it is believed that TBAP works by binding to the active site of the enzyme and preventing it from functioning properly. This results in a decrease in the activity of the enzyme and a decrease in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
TBAP has been shown to have a range of biochemical and physiological effects. For example, TBAP has been shown to increase the levels of dopamine and serotonin in the brain, which can have a range of effects on mood and behavior. Additionally, TBAP has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TBAP in lab experiments is its potent inhibitory effects on certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using TBAP is that it can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on TBAP. One area of interest is the development of new TBAP derivatives that may have even more potent inhibitory effects on enzymes. Additionally, TBAP may have potential applications in the treatment of certain diseases, such as Parkinson's disease, due to its effects on dopamine levels in the brain. Further research in these areas may lead to the development of new and innovative treatments for a range of diseases.

Synthesis Methods

The synthesis of TBAP is a complex process that involves several steps. One of the most common methods for synthesizing TBAP involves the reaction of 2-chloro-3-pyridinecarboxylic acid with tert-butyl 6-amino-2-propynylcarbamate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to produce TBAP.

Scientific Research Applications

TBAP has been used in a wide range of scientific research studies. One of the most common applications of TBAP is as an inhibitor of certain enzymes. For example, TBAP has been shown to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.

properties

IUPAC Name

tert-butyl 6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-5-8-15-11-9(6-7-10(14)16-11)12(17)18-13(2,3)4/h1,6-7H,8H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETLQKAIMJZKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C(C=C1)Cl)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylate

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